Product packaging for 5-Nitro-2-pyrrolidin-1-yl-pyrimidine(Cat. No.:)

5-Nitro-2-pyrrolidin-1-yl-pyrimidine

Cat. No.: B8552973
M. Wt: 194.19 g/mol
InChI Key: ASGYJKYSATZPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-pyrrolidin-1-yl-pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates two key pharmacophoric elements: a pyrrolidine ring and a nitropyrimidine system. The saturated pyrrolidine scaffold is valued in drug design for its sp3-hybridization, which allows for efficient exploration of three-dimensional pharmacophore space and can improve the solubility and metabolic profile of lead compounds . The nitro-aromatic moiety is a classic bioreducible group that can be leveraged in the design of prodrugs, particularly for targeting anaerobic bacteria . While specific biological data for this exact molecule may be limited, its core structure is analogous to other documented bioactive molecules. For instance, isomeric 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine derivatives have demonstrated potent, broad-spectrum antibacterial activity against several Gram-positive ESKAPE pathogens, such as Staphylococcus aureus and Enterococcus faecium . The mechanism of action for such nitro-heterocyclic compounds often involves enzymatic reduction of the nitro group within the bacterial cell, leading to the generation of toxic reactive species that cause cell death . Researchers may utilize this compound as a precursor for synthesizing more complex molecular architectures, such as purine analogs or other fused heterocyclic systems, which are prevalent in numerous biologically active compounds and approved therapeutics . This product is intended for research applications as a building block in organic synthesis and for investigative purposes in early-stage drug discovery programs. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O2 B8552973 5-Nitro-2-pyrrolidin-1-yl-pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

5-nitro-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C8H10N4O2/c13-12(14)7-5-9-8(10-6-7)11-3-1-2-4-11/h5-6H,1-4H2

InChI Key

ASGYJKYSATZPNS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Contextual Significance of Nitro Substituted Pyrimidines and Pyrrolidine Scaffolds in Organic Chemistry and Chemical Biology

The academic intrigue surrounding 5-Nitro-2-pyrrolidin-1-yl-pyrimidine stems from the well-established importance of its two core components.

Nitro-substituted pyrimidines are a class of compounds that have garnered considerable attention in medicinal chemistry. The pyrimidine (B1678525) ring is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. The introduction of a nitro group (-NO₂) to the pyrimidine ring can significantly alter its electronic properties, often enhancing its biological activity. For instance, a 2014 study published in Chemical Biology & Drug Design detailed the synthesis and evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity, highlighting the potential of such compounds in developing anti-inflammatory agents. nih.gov

Pyrrolidine (B122466) scaffolds , five-membered nitrogen-containing saturated rings, are ubiquitous in natural products and pharmaceuticals. Their three-dimensional structure is highly valued in drug design as it allows for the precise spatial arrangement of functional groups, leading to improved binding affinity and selectivity for biological targets. A 2021 review in the Journal of Medicinal Chemistry emphasized the versatility of the pyrrolidine ring in creating diverse molecular architectures with a wide range of biological activities, including anticancer, antiviral, and central nervous system-modulating properties.

Overview of Research Trajectories for Nitrogen Containing Heterocycles

The study of nitrogen-containing heterocycles is a cornerstone of modern organic and medicinal chemistry. These cyclic compounds are integral to a vast array of natural products and synthetic drugs. Research in this area is broadly focused on several key trajectories:

Novel Synthesis Methodologies: A significant portion of research is dedicated to developing new and efficient methods for constructing and functionalizing heterocyclic rings. This includes the exploration of green chemistry principles to create more sustainable synthetic routes.

Drug Discovery and Development: Nitrogen heterocycles are privileged scaffolds in drug discovery. Researchers continuously explore new derivatives for their potential to treat a wide range of diseases, from infections to cancer and neurological disorders.

Chemical Biology: Heterocyclic compounds are crucial tools for probing biological systems. They are used to design molecular probes, inhibitors, and imaging agents to better understand cellular processes and disease mechanisms.

Within this broad context, the specific combination of a nitro-pyrimidine and a pyrrolidine (B122466) ring in 5-Nitro-2-pyrrolidin-1-yl-pyrimidine represents a logical, yet apparently unexplored, avenue for research.

Aims and Scope of the Research Outline

Precursor Synthesis and Derivatization Strategies

The successful synthesis of this compound is critically dependent on the efficient preparation of key pyrimidine (B1678525) intermediates. These precursors must possess the necessary functional groups arranged in the correct positions to facilitate the final substitution reaction.

Synthesis of Key Pyrimidine Intermediates for Nitro-Pyrrolidinyl-Pyrimidine Scaffolds

The most crucial intermediate for the synthesis of the target compound is a pyrimidine ring substituted with a nitro group at the 5-position and a suitable leaving group, typically a halogen, at the 2-position. 2-Chloro-5-nitropyrimidine (B88076) stands out as the most commonly employed precursor for this purpose. rsc.org

Several synthetic routes have been developed for 2-chloro-5-nitropyrimidine. A common approach begins with the nitration of 2-aminopyrimidine (B69317). google.comprepchem.com This is followed by a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a chloride ion.

An alternative pathway involves starting with 2-hydroxypyrimidine. The hydroxyl group can be replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comchemicalbook.com The subsequent nitration of the resulting 2-chloropyrimidine (B141910) yields 2-chloro-5-nitropyrimidine. The synthesis often involves multiple steps, including nitration, hydrolysis, and chlorination. google.com For instance, one method involves synthesizing 2-amino-5-nitropyridine, which is then converted to 2-hydroxy-5-nitropyridine, and finally chlorinated to yield the desired 2-chloro-5-nitropyridine, a similar scaffold. google.com

Starting MaterialKey ReagentsIntermediate(s)Final ProductReference(s)
2-AminopyrimidineH₂SO₄, HNO₃; NaNO₂, HCl, CuCl2-Amino-5-nitropyrimidine2-Chloro-5-nitropyrimidine google.comprepchem.com
2-HydroxypyrimidinePOCl₃ or PCl₅; HNO₃, H₂SO₄2-Chloropyrimidine2-Chloro-5-nitropyrimidine google.comchemicalbook.com

This table presents generalized synthetic pathways for key pyrimidine intermediates.

Strategic Functionalization of Pyrimidine Precursors

The functionalization of pyrimidine precursors is a strategic process designed to activate the ring system for subsequent reactions. The introduction of an electron-withdrawing nitro group at the 5-position is a critical step. This group significantly decreases the electron density of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, making them more susceptible to nucleophilic attack. wikipedia.org

The choice of the leaving group at the 2-position is also a key strategic consideration. Halogens, such as chlorine, are effective leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly deactivating nitro group facilitates the displacement of this leaving group by a nucleophile. rsc.org The synthesis of various 5-nitropyrimidines often originates from 2-chloro-5-nitropyrimidine, highlighting its importance as a versatile intermediate. rsc.org

Direct Synthetic Routes to this compound

The most direct and widely utilized method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine (B122466) Derivatives

This reaction involves the treatment of an activated pyrimidine precursor, such as 2-chloro-5-nitropyrimidine, with pyrrolidine. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This attack leads to the displacement of the chloride leaving group and the formation of the C-N bond, resulting in the final product, this compound. The pyrimidine ring's nitrogen atoms and the electron-withdrawing nitro group are essential for activating the substrate towards this nucleophilic attack. wikipedia.orgnih.gov

Mechanistic Considerations of SNAr Pathways in Pyrimidine Systems

The SNAr reaction in pyrimidine systems is a well-documented stepwise process that proceeds through an addition-elimination mechanism. researchgate.net

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the nucleophilic attack of the pyrrolidine on the C2 carbon of the pyrimidine ring. This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a high-energy, anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Stabilization of the Intermediate : The negative charge of the Meisenheimer complex is stabilized by delocalization through resonance. The electron-withdrawing nitro group at the para-position (C5) and the nitrogen atoms within the pyrimidine ring play a crucial role in this stabilization by accommodating the excess electron density. wikipedia.org This stabilization lowers the activation energy of the reaction, allowing it to proceed.

Elimination and Restoration of Aromaticity : In the final, typically rapid step, the leaving group (e.g., chloride) is expelled from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring and yields the final substitution product. youtube.com

Kinetic studies on the SNAr reactions of 2-chloro-5-nitropyrimidine with various amines have been conducted to elucidate the mechanism, which can be borderline between a concerted and a stepwise pathway depending on the nucleophile and conditions. researchgate.netresearchgate.net

Influence of Reaction Conditions on Regioselectivity and Yield

Regioselectivity : The substitution occurs selectively at the 2-position of the 5-nitropyrimidine (B80762) ring. This high regioselectivity is dictated by the electronic properties of the substrate. The two ring nitrogen atoms and the 5-nitro group exert a strong electron-withdrawing effect, making the C2, C4, and C6 positions highly electrophilic. With a leaving group present at the C2 position, it becomes the primary site for nucleophilic attack. acs.org

Solvent : The choice of solvent can impact the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, are often used as they can solvate the cationic species without strongly interacting with the nucleophile, thus facilitating the reaction. While SNAr reactions can proceed in other solvents, the rates are often slower. acsgcipr.org

Temperature : The reaction rate is generally increased by raising the temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization of the temperature is often necessary to achieve a good balance between reaction rate and yield. acsgcipr.org

Base : A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often added to the reaction mixture. Its role is to neutralize the acid (e.g., HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the pyrrolidine nucleophile, which would render it unreactive.

The table below summarizes typical conditions for the SNAr reaction.

ParameterTypical ConditionRationaleReference(s)
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Solvates intermediates, enhances reaction rate. acsgcipr.org
Temperature Elevated (e.g., 50-100 °C)Increases reaction kinetics. acsgcipr.org
Base Tertiary amine (e.g., Triethylamine)Scavenges acid byproduct, preserves nucleophile. acs.org
Leaving Group Halogen (e.g., Cl)Good leaving group ability, activates the ring. wikipedia.orgrsc.org

This table illustrates the influence of various reaction conditions on the SNAr synthesis.

Alternative Cyclization and Condensation Approaches

While classical pyrimidine synthesis often relies on the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines, a variety of alternative cyclization and condensation strategies have been developed to access diverse pyrimidine scaffolds. researchgate.netresearchgate.net These methods provide access to reactive intermediates that can undergo intramolecular cyclization or employ different building blocks in cycloaddition reactions. researchgate.netmdpi.com

One notable alternative is the [3+3] cycloaddition strategy. This approach involves the reaction of a three-atom component with another three-atom component to form the six-membered pyrimidine ring. For instance, fluorinated acetoacetates can react with amidines and fluoroalkyl amino reagents in a microwave-assisted cyclization to yield fluoroalkyl pyrimidines. mdpi.com Similarly, the reaction of β-formyl enamides with urea (B33335), catalyzed by samarium chloride under microwave irradiation, provides an efficient route to pyrimidines. organic-chemistry.org

Another powerful strategy involves an aza-Michael addition followed by intramolecular cyclization. This cascade reaction has been effectively used in the synthesis of trifluoromethylated pyrimidines. The process starts with the reaction of trifluorinated 2-bromoenones with either aryl- or alkylamidines, proceeding through an aza-Michael addition, subsequent intramolecular cyclization, and finally a dehydrohalogenation/dehydration sequence to afford the target pyrimidines in high yields under mild conditions. mdpi.comorganic-chemistry.org

These alternative methods offer significant advantages, including the ability to introduce a wider range of functional groups and construct complex pyrimidine derivatives that may be difficult to access through traditional condensation reactions.

Catalytic Approaches in Synthesis

The use of metal catalysts has revolutionized the synthesis and functionalization of heterocyclic compounds, including pyrimidines. nih.gov Catalytic methods offer high efficiency, selectivity, and functional group tolerance, enabling the construction of complex molecular architectures under milder conditions than traditional synthetic routes. nih.govresearchgate.net

Palladium-Catalyzed Coupling Reactions in Pyrimidine Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the functionalization of heteroaromatic rings. In the context of pyrimidines, palladium-catalyzed cross-coupling reactions are instrumental for introducing substituents, especially at the C5 position, which is crucial for modulating biological activity in many pyrimidine-containing compounds. rsc.org

A significant advancement is the direct C-H bond functionalization, which avoids the need for pre-functionalized substrates (e.g., halogenated pyrimidines). rsc.org For instance, a direct and highly regioselective strategy has been developed for the C5-arylation and olefination of N-(alkyl)pyrimidin-2-amine cores. rsc.orgrsc.org This transformation utilizes a palladium catalyst to couple the pyrimidine with readily available aryl halides or alkenes. The reaction's mechanism can proceed through different catalytic cycles, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II), depending on the specific transformation. rsc.orgrsc.org

The table below summarizes key aspects of a palladium-catalyzed C5-arylation of a 2-aminopyrimidine derivative, illustrating the optimization of reaction conditions. rsc.org

EntryCatalyst (mol%)Base (equiv.)Oxidant (equiv.)SolventYield (%)
1Pd(OAc)₂ (10)Na₂CO₃ (2)Ag₂CO₃ (2)Toluene34
2Pd(OAc)₂ (10)Na₂CO₃ (2)Ag₂CO₃ (2)Dioxane77
3Pd(OAc)₂ (10)Na₂CO₃ (2)Ag₂CO₃ (2)MeCN42
4Pd(OAc)₂ (10)Na₂CO₃ (2)Ag₂CO₃ (2)DCE56
5Pd(OAc)₂ (10)-Ag₂CO₃ (2)Dioxane25
6Pd(OAc)₂ (10)K₂CO₃ (2)Ag₂CO₃ (2)Dioxane65

This table is based on data presented for the arylation of a model 2-aminopyrimidine substrate and serves as an illustrative example of palladium-catalyzed C-H functionalization. rsc.org

These direct functionalization methods represent a more atom-economical and efficient alternative to traditional sequences that often involve halogenation followed by Suzuki or Heck couplings. rsc.orgresearchgate.net

Other Metal-Catalyzed Transformations

Beyond palladium, a range of other transition metals are effective catalysts for the synthesis and functionalization of pyrimidines. dntb.gov.uaresearchgate.net These metals offer unique reactivity and can provide alternative or complementary pathways to palladium-catalyzed reactions.

Copper (Cu): Copper catalysts are widely used for their cost-effectiveness and versatile reactivity. A copper-catalyzed [3 + 3] annulation of amidines with saturated ketones provides a facile route to structurally important pyrimidines. organic-chemistry.org This process involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org In other work, Cu(acac)₂ has been used to catalyze the one-pot synthesis of highly functionalized pyrimidines from cyanogen (B1215507) and β-dicarbonyl compounds at ambient conditions. rsc.org A key step in this process is the formation of a carbon-carbon bond via an insertion reaction of cyanogen into the C-H bond of a metal-coordinated ligand. rsc.org

Nickel (Ni): Nickel catalysts, such as Ni(acac)₂, can also be employed in the synthesis of pyrimidines from cyanogen and β-dicarbonyl compounds, offering a similar pathway to copper catalysts for creating highly substituted pyrimidine rings. rsc.org

Iron (Fe): Iron is an abundant, inexpensive, and environmentally benign metal that has found applications in pyrimidine synthesis. An iron(II)-complex, prepared in situ, can catalyze a reaction between ketones, aldehydes, or esters with amidines in the presence of TEMPO to generate a variety of pyrimidine derivatives with broad functional group tolerance. organic-chemistry.org

Zinc (Zn): Zinc chloride (ZnCl₂) has been shown to catalyze a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction.

Reductive Transformations of the Nitro Moiety to Amino and Other Derivatives

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, typically yielding the corresponding primary amine. This transformation is crucial for the synthesis of various derivatives.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. For a substrate like this compound, this would involve reaction with hydrogen gas in the presence of a metal catalyst.

Table 1: Representative Catalytic Systems for Nitroarene Reduction

Catalyst Typical Solvents Typical Conditions Product
Palladium on Carbon (Pd/C) Ethanol, Methanol, Ethyl Acetate H₂ (1-5 atm), Room Temp. 2-(pyrrolidin-1-yl)pyrimidin-5-amine
Platinum(IV) Oxide (PtO₂) Acetic Acid, Ethanol H₂ (1-3 atm), Room Temp. 2-(pyrrolidin-1-yl)pyrimidin-5-amine

Note: This table presents generally used conditions for nitroarene reduction and is not based on specific experimental data for this compound.

Chemical Reduction Systems (e.g., Tin(II) Chloride, Metal Hydrides)

A variety of chemical reducing agents are effective for the conversion of nitro groups to amines. These methods are often preferred when specific functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

Tin(II) Chloride (SnCl₂): The reduction of nitroarenes using tin(II) chloride in an acidic medium (e.g., concentrated HCl) is a classic and reliable method. The reaction typically proceeds at elevated temperatures to afford the corresponding aniline (B41778) derivative.

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are generally less selective and can also react with other functional groups. Milder and more selective hydride reagents might be employed, but specific applications for this substrate are not documented.

Table 2: Common Chemical Reducing Agents for Nitroarenes

Reagent Typical Solvents General Reaction Conditions
Tin(II) Chloride (SnCl₂) Ethanol, Concentrated HCl Heating
Iron (Fe) in Acetic Acid Acetic Acid, Ethanol Reflux

Note: This table illustrates common reagents for nitroarene reduction and does not represent specific experimental results for this compound.

Reactivity in Other Chemical Reactions

The strong electron-withdrawing nature of the nitro group deactivates the pyrimidine ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, although such reactions are less common for pyrimidines compared to other aromatic systems. No specific examples for this compound are documented.

Modifications of the Pyrrolidine Moiety

The pyrrolidine ring in this compound is a saturated N-heterocycle. The nitrogen atom of the pyrrolidine is tertiary, being bonded to two carbons within the pyrrolidine ring and one carbon of the pyrimidine ring.

N-Alkylation and Acylation Reactions

As the nitrogen atom of the pyrrolidine moiety is tertiary, it cannot undergo direct N-alkylation or N-acylation reactions. These reactions require a primary or secondary amine with a lone pair of electrons and an available proton to be substituted. Therefore, this subsection is not applicable to the structure of this compound. Reactions would have to occur at the carbon atoms of the pyrrolidine ring, which would involve C-H activation, a significantly different type of transformation for which no information was found.

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring in this compound is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the nitro group. Conversely, electrophilic substitution is generally disfavored.

The strong electron-withdrawing nature of the nitro group deactivates the pyrimidine ring towards electrophilic aromatic substitution. wikipedia.org Electrophilic attack, if it occurs, would be directed to the positions least deactivated by the nitro group. However, such reactions are generally not synthetically useful for this compound.

On the other hand, the pyrimidine ring is highly activated for nucleophilic aromatic substitution (SNAr). The nitro group significantly acidifies the ring protons, facilitating nucleophilic attack. The positions ortho and para to the nitro group are the most activated. In the case of this compound, the C4 and C6 positions are particularly susceptible to nucleophilic attack.

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of nitroarenes. nih.govacs.org This reaction involves the addition of a carbanion bearing a leaving group to an electron-deficient aromatic ring, followed by base-induced β-elimination. nih.govacs.org This methodology has been successfully applied to nitropyridines, allowing for the introduction of alkyl groups. nih.govacs.org The regioselectivity of the VNS reaction is governed by the position of the nitro group, with substitution occurring ortho or para to it.

Nucleophilic substitution of leaving groups on the pyrimidine ring is a common transformation. While this compound itself does not have a conventional leaving group on the pyrimidine ring (other than potentially the nitro group under specific conditions), related 5-nitropyrimidines with leaving groups at the 2, 4, or 6 positions readily undergo substitution.

The rate of nucleophilic aromatic substitution is significantly influenced by the nature of the leaving group. libretexts.orglibretexts.orgpurechemistry.org A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. libretexts.orgpressbooks.pub For pyrimidine systems, common leaving groups include halogens (e.g., Cl, Br) and sulfonate esters (e.g., tosylates, mesylates). libretexts.org The reactivity of halogens as leaving groups generally follows the order I > Br > Cl > F, which corresponds to the stability of the resulting halide anion. pressbooks.pub

Formation of Fused Heterocyclic Systems Involving the Pyrimidine Core

The reactivity of the 5-nitropyrimidine core allows for its use as a building block in the synthesis of various fused heterocyclic systems. These reactions often involve annulation, where a new ring is constructed onto the existing pyrimidine framework.

The synthesis of pyrimido-fused systems can be achieved through various strategies. One approach involves the reaction of a substituted pyrimidine with a bifunctional reagent that can cyclize to form a new ring. For example, pyrimido[5,4-d]pyrimidines have been synthesized and evaluated for their biological activity. nih.gov Another strategy involves the intramolecular cyclization of a suitably functionalized pyrimidine derivative.

The development of novel synthetic methods for creating fused pyrimidine derivatives is an active area of research. For instance, new series of pyrimidines and fused pyrimidines, including triazolo[4,3-a]pyrimidine, pyrido[2,3-d]pyrimidine, and pyrimido[4,5-d]pyrimidine (B13093195) systems, have been reported. derpharmachemica.com

The 5-nitropyrimidine scaffold can also be used to construct other annulated heterocyclic systems. For example, the synthesis of novel cycloalkene-fused thienopyrimidines has been reported, where the pyrimidine ring is fused to a thiophene (B33073) and a cycloalkene ring. nih.gov These compounds have been investigated as potential phosphodiesterase 5 (PDE5) inhibitors. nih.gov

Furthermore, the dearomatization of highly electrophilic nitropyridines fused with other heterocycles has been explored as a strategy for synthesizing new polyfunctional azaheterocycles. researchgate.net This approach involves the reaction of the fused system with nucleophiles to form dihydropyridine (B1217469) derivatives, which can then be further functionalized. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 5-Nitro-2-pyrrolidin-1-yl-pyrimidine.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information regarding the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) and pyrrolidine (B122466) rings. The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, significantly downfield due to the electron-withdrawing effects of the nitro group and the pyrimidine ring itself. The protons of the pyrrolidine ring would likely present as multiplets in the aliphatic region. Specifically, the protons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at a lower field compared to the β-protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct resonances for each unique carbon atom. The carbon atoms of the pyrimidine ring are expected in the aromatic region, with the carbon bearing the nitro group and the carbon attached to the pyrrolidinyl group showing characteristic shifts. The carbons of the pyrrolidine ring will appear in the aliphatic region, with the α-carbons shifted downfield relative to the β-carbons due to the influence of the adjacent nitrogen atom.

Predicted NMR Data:

¹H NMR (Predicted)¹³C NMR (Predicted)
Chemical Shift (ppm)AssignmentChemical Shift (ppm)Assignment
~9.0Pyrimidine H-4/H-6~160Pyrimidine C-2
~3.8Pyrrolidine α-CH₂~155Pyrimidine C-4/C-6
~2.0Pyrrolidine β-CH₂~140Pyrimidine C-5
~48Pyrrolidine α-C
~25Pyrrolidine β-C

Two-dimensional NMR techniques are instrumental in confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network. For the pyrrolidine ring, cross-peaks between the α- and β-protons would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyrrolidine ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the α-protons of the pyrrolidine ring and the C-2 carbon of the pyrimidine ring, confirming the point of attachment. Correlations between the pyrimidine protons and other pyrimidine carbons would further solidify the ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, NOE correlations might be observed between the α-protons of the pyrrolidine ring and the H-4/H-6 protons of the pyrimidine ring, depending on the preferred conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂) with strong asymmetric and symmetric stretching vibrations typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations from the pyrimidine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would appear just below 3000 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group is often a strong and characteristic band in the Raman spectrum. The breathing modes of the pyrimidine ring are also typically Raman active.

Expected Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
C=N, C=C Stretch (Pyrimidine)1600-1400IR, Raman
NO₂ Asymmetric Stretch1550-1500IR (Strong)
NO₂ Symmetric Stretch1350-1300IR, Raman (Strong)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of the molecule. The nominal molecular weight of this compound is approximately 194 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₈H₁₀N₄O₂.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial loss of the nitro group (NO₂) or fragmentation of the pyrrolidine ring. Common fragmentation pathways for pyrimidine derivatives often involve cleavage of the ring system.

Predicted Mass Spectrometry Fragmentation:

m/z (Predicted)Fragment
194[M]⁺ (Molecular Ion)
148[M - NO₂]⁺
124[Pyrimidine Ring Fragment]⁺
70[Pyrrolidine Fragment]⁺

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Studies

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination (if applicable to chiral derivatives)

This compound itself is an achiral molecule. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable for determining its absolute configuration. However, if chiral derivatives were to be synthesized, for instance by introducing a stereocenter on the pyrrolidine ring, these techniques would be essential for determining their absolute stereochemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. In a typical DFT study of 5-Nitro-2-pyrrolidin-1-yl-pyrimidine, the initial step would be to perform a geometry optimization. This process adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the minimum total energy.

The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. The results of such a calculation would provide the optimized structural parameters and the total electronic energy of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthN1-C2 (pyrimidine)1.34 Å
Bond LengthC5-N(nitro)1.45 Å
Bond AngleC4-C5-C6 (pyrimidine)118.5°
Dihedral AngleC4-C5-N(nitro)-O178.2°

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on actual published data for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterValue (eV) (Illustrative)
HOMO Energy-6.85
LUMO Energy-2.45
HOMO-LUMO Gap (ΔE)4.40
Electronegativity (χ)4.65
Chemical Hardness (η)2.20

Note: The values in this table are illustrative examples and are not based on actual published data for this specific molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating these as likely sites for electrophilic interaction. Conversely, positive potentials might be observed around the hydrogen atoms.

Reaction Mechanism and Kinetic Studies via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the characterization of transition states and the determination of activation energies, providing a detailed understanding of reaction pathways.

Transition State Characterization and Activation Energy Determination

To study a chemical reaction computationally, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is also located and characterized. A key feature of a transition state is that it has exactly one imaginary vibrational frequency.

The activation energy (Ea) of the reaction can then be calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling could be used to map out the energy profile of the reaction pathway.

Solvent Effects on Reaction Pathways

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and kinetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which provides a more detailed picture but is computationally more expensive.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide significant insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

Conformational Landscapes:

The conformational landscape of this compound is primarily dictated by two key structural features: the puckering of the pyrrolidine (B122466) ring and the rotation around the C-N bond connecting the pyrrolidine ring to the pyrimidine ring.

The pyrrolidine ring is not planar and exists in a continuous cycle of puckered conformations, often described by a pseudorotation cycle. beilstein-journals.org The two most common envelope (E) and twist (T) conformations are in a dynamic equilibrium. The exact preferred conformation is influenced by the substituents on the ring. acs.org For 2-substituted pyrrolidines, the substituent's steric bulk and electronic properties can favor either an axial or equatorial position, which in turn influences the ring's pucker. researchgate.net In the case of this compound, the bulky pyrimidine substituent at the nitrogen atom would significantly influence this equilibrium.

Furthermore, the rotation around the C2-N1 (pyrimidine-pyrrolidine) bond is another critical factor. The planarity of the pyrimidine ring and the sp3-hybridized nitrogen of the pyrrolidine ring allow for a range of rotational isomers (rotamers). The nitro group at the 5-position of the pyrimidine ring, being a strong electron-withdrawing group, will influence the electronic distribution in the pyrimidine ring and could create a barrier to free rotation around the C2-N1 bond through resonance effects. acs.org

A hypothetical conformational analysis of this compound would likely reveal a complex potential energy surface with several local minima corresponding to different combinations of pyrrolidine ring puckering and C-N bond rotation.

Interactive Data Table: Predicted Conformational States of the Pyrrolidine Ring

Conformation TypeKey Dihedral Angle(s)Predicted Relative PopulationNotes
Envelope (E)C1-N-C2-C3HighThe pyrimidine ring may favor a specific envelope conformation to minimize steric hindrance.
Twist (T)N-C2-C3-C4ModerateTwist conformations are typically close in energy to envelope forms and will likely be populated.
Axial RotamerC1-C2-N-C(pyrimidine)LowSteric clash between the pyrimidine ring and the pyrrolidine hydrogens would likely disfavor this rotamer.
Equatorial RotamerC1-C2-N-C(pyrimidine)HighThis conformation would likely be more stable due to reduced steric hindrance.

Intermolecular Interactions:

MD simulations can also elucidate the nature of intermolecular interactions between this compound and its environment. The molecule possesses several features that dictate its interaction profile:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group are potent hydrogen bond acceptors. In an aqueous environment, these sites would readily interact with water molecules.

Dipole-Dipole Interactions: The nitro group induces a strong dipole moment in the molecule, leading to significant dipole-dipole interactions with other polar molecules.

π-π Stacking: The electron-deficient pyrimidine ring can participate in π-π stacking interactions with other aromatic systems. The presence of the nitro group further enhances this electron deficiency.

Van der Waals Interactions: The pyrrolidine ring, being aliphatic, will primarily engage in weaker van der Waals interactions.

In a biological context, these interactions would govern the binding of the molecule to a protein's active site. For instance, the pyrimidine nitrogens and nitro oxygens could form hydrogen bonds with amino acid residues like arginine, lysine, or serine, while the pyrimidine ring could stack with aromatic residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov For this compound, QSPR models could be developed to predict a variety of properties, such as solubility, lipophilicity (logP), and metabolic stability, without the need for extensive experimental measurements.

A typical QSPR study involves the following steps:

Dataset Collection: A dataset of molecules with known experimental values for the property of interest is compiled. For a predictive model for this compound, this dataset would ideally contain a diverse set of pyrimidine and pyrrolidine derivatives.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, HOMO/LUMO energies). ijcsi.pro

Physicochemical descriptors: Such as logP and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and an external test set. researchgate.net

For this compound, a QSPR model for predicting its lipophilicity (logP) would likely find that descriptors related to the polar surface area (contributed by the nitro group and pyrimidine nitrogens) and the nonpolar surface area (from the pyrrolidine ring) are significant.

Interactive Data Table: Relevant Molecular Descriptors for QSPR Modeling

Descriptor ClassSpecific Descriptor ExamplePredicted Importance for Lipophilicity (logP)Rationale
ElectronicDipole MomentHighThe highly polar nitro group will significantly impact the overall molecular polarity and thus its partitioning between polar and nonpolar phases.
TopologicalKier & Hall Shape IndicesModerateThese indices capture the degree of branching and overall shape, which influences intermolecular interactions.
GeometricalPolar Surface Area (PSA)HighPSA is directly related to the potential for hydrogen bonding and polar interactions, which are key determinants of lipophilicity.
PhysicochemicalMolar RefractivityModerateThis descriptor is related to the molecule's volume and polarizability, which contribute to van der Waals interactions.

By developing robust QSPR models, the properties of novel derivatives of this compound could be rapidly screened in silico, accelerating the process of drug discovery and development. researchgate.net

Mechanistic Investigations of Biological Activity and Structure Activity Relationships Sar

In Vitro Biochemical and Cellular Assay Methodologies for Target Interaction Profiling

The biological activity of 5-Nitro-2-pyrrolidin-1-yl-pyrimidine and related compounds is rigorously profiled using a variety of in vitro biochemical and cellular assays. These methodologies are essential for elucidating mechanisms of action, determining target engagement, and understanding the compound's effects at a molecular and cellular level.

Pyrimidine (B1678525) derivatives are frequently investigated as enzyme inhibitors, particularly for kinases, which play crucial roles in cellular signaling. nih.govresearchgate.net Biochemical assays are fundamental in determining the potency and mechanism of inhibition. A common approach involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. For instance, the inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key parameter. nih.gov

In the pursuit of developing potent kinase inhibitors, series of novel compounds based on scaffolds like pyrrolo[2,3-d]pyrimidine are synthesized and evaluated. nih.gov For example, a study on such derivatives assessed their inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2. The IC50 values were determined to quantify their potency, with some compounds showing inhibition in the nanomolar range, comparable to established drugs like sunitinib. nih.gov

Cell-based assays complement biochemical assays by evaluating a compound's efficacy within a cellular context. These assays can measure the inhibition of signaling pathways downstream of the target kinase. nih.gov For example, the inhibition of Janus kinases (JAK) can be assessed by measuring the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in primary T-cells. nih.gov Such functional assays provide a more physiologically relevant measure of a compound's inhibitory potential.

Table 1: Example of Kinase Inhibition Data for a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)

Target Enzyme IC50 (nM) Reference Compound Reference IC50 (nM)
EGFR 79 Erlotinib 55
Her2 40 Staurosporine 38
VEGFR2 136 Sunitinib 261
CDK2 204 Sunitinib 261

This table is illustrative, based on data for a related pyrimidine derivative, compound 5k, to demonstrate typical assay outputs. nih.gov

To characterize interactions with cell surface receptors, such as G-protein coupled receptors (GPCRs), receptor binding assays are employed. These assays typically use a radiolabeled ligand that has a known affinity for the receptor. nih.gov The ability of a test compound like this compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki).

There are two primary formats for these assays: filtration and scintillation proximity assay (SPA). nih.gov Both involve incubating the receptor source with the radioligand and the test compound. In filtration assays, the receptor-ligand complex is trapped on a filter, while unbound ligand is washed away. The radioactivity on the filter is then counted to determine the extent of binding. nih.gov

Beyond simple binding, these assays can reveal more complex interactions, such as allosteric modulation. nih.gov An allosteric modulator is a ligand that binds to a site on the receptor distinct from the primary (orthosteric) binding site, modifying the receptor's response to the endogenous ligand. nih.gov For instance, a positive allosteric modulator (PAM) might increase the affinity of the primary ligand, as demonstrated in studies on the 5-HT2CR where a modulator increased the affinity of serotonin (B10506) by 25-fold. nih.gov Some pyrimidine derivatives have been investigated for their potential as allosteric modulators of targets like the cannabinoid 1 (CB1) receptor. nih.gov

Understanding how a compound affects cellular function requires analyzing its impact on signaling pathways. After confirming target engagement, researchers investigate the downstream consequences within the cell. For pyrimidine derivatives, this often involves examining pathways related to inflammation, cell proliferation, and apoptosis. nih.govonlinejbs.com

One method involves monitoring the activation of key signaling proteins. For example, a compound named 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), which shares structural motifs with the subject compound, was shown to inhibit the activation of NF-κB and IRF3, which are critical transcription factors in Toll-like receptor (TLR) signaling pathways. nih.gov This inhibition leads to a decrease in the expression of inflammatory genes. nih.gov

In the context of cancer research, pyrimidine derivatives are often assessed for their ability to induce apoptosis (programmed cell death). Mechanistic studies may involve treating cancer cell lines (e.g., HepG2) with the compound and then analyzing changes in the levels of pro- and anti-apoptotic proteins. nih.gov An increase in pro-apoptotic proteins like caspase-3 and Bax, coupled with a decrease in anti-apoptotic proteins like Bcl-2, would indicate that the compound is triggering the apoptotic pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Studies on various heterocyclic compounds have shown that the inclusion of a nitro group can lead to a marked increase in antimicrobial or anticancer activity. onlinejbs.comnih.gov For example, SAR studies on pyrimidine derivatives revealed that the presence of electron-withdrawing groups, including the nitro group, at certain positions on an attached phenyl ring resulted in excellent antibacterial and antifungal activities. nih.gov A specific compound, 2-(4-methyl-5-nitro-6-(pyrrolidin-1-yl)-pyrimidin-2-ylamino)-3-phenylpropanoic acid, which is structurally related to the subject compound, exhibited antiviral activity, highlighting the potential contribution of the 5-nitro-6-pyrrolidinyl-pyrimidine core to biological function. scialert.net The nitro group's ability to participate in hydrogen bonding and its influence on the molecule's polarity are often key to its role in enhancing biological effects.

Table 2: Influence of Electron-Withdrawing Groups (Including Nitro) on Pyrimidine Activity

Compound Series Substituent Group Observed Effect on Biological Activity
Arylpyrimidines Nitro, Chloro, Fluoro Increased in vitro antibacterial activity. nih.gov
Phenylpyrimidines Nitro, Chloro Maximum antibacterial and antifungal activity. nih.gov
Pyrimidine-based Nitro Potential as an Hsp70 inhibitor and apoptosis inducer in cancer cells. onlinejbs.com

This table summarizes general findings on the effect of nitro groups on the biological activity of various pyrimidine-containing compounds.

The pyrrolidine (B122466) ring is a versatile, five-membered saturated heterocycle widely used in medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows it to explore pharmacophore space more effectively than a flat aromatic ring. The conformation of the pyrrolidine ring, often described as "puckering," can be controlled by substituents on the ring. nih.govnih.gov

The specific conformation of the pyrrolidine ring and the spatial orientation of its substituents can be critical for molecular recognition and binding to a biological target. nih.gov For instance, studies on proline, which contains a pyrrolidine ring, have shown that substituents at the C-4 position can strongly influence the ring's pucker, favoring specific envelope conformers that can be crucial for its role in peptide structures. nih.gov

In the context of this compound, the pyrrolidine moiety is directly attached to the electron-deficient C-2 position of the pyrimidine ring. SAR studies on related pyrimidine-4-carboxamides have highlighted the importance of the pyrrolidine substituent for activity. For example, in a series of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, a (S)-3-hydroxypyrrolidin-1-yl group at the C-6 position of the pyrimidine ring was a key feature of the lead compound. Modifications to this ring or its replacement would likely have a significant impact on binding affinity and selectivity, demonstrating the pyrrolidine's integral role in molecular recognition. The stereochemistry of any substituents on the pyrrolidine ring is also a critical factor, as different stereoisomers can lead to vastly different biological profiles due to enantioselective interactions with protein targets. nih.gov

Influence of Pyrimidine Ring Modifications on Bioactivity

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. For 5-nitropyrimidine (B80762) compounds, modifications at various positions can modulate their therapeutic potential.

The nitro group at the C-5 position is a critical determinant of bioactivity. Its strong electron-withdrawing nature is often essential for the compound's mechanism of action, particularly in antimicrobial and anticancer contexts where bioreduction is a key activation step. Studies on related 5-nitroheterocycles have shown that both the nitroaryl scaffold and the substituents at other positions have a dramatic impact on biological activity mdpi.com.

Modifications at other positions of the pyrimidine ring, such as C-4 and C-6, have also been demonstrated to be important for the activity of related compounds. For example, in a series of 2,4,6-trisubstituted pyrimidines, the nature of the substituents at these positions was found to be critical for their anticancer activity mdpi.com. The introduction of different aryl or alkyl groups can alter the electronic distribution and steric properties of the molecule, thereby affecting its interaction with biological targets.

Investigation of Molecular Mechanisms of Potential Biological Effects

The 5-nitropyrimidine scaffold is associated with a range of potential biological effects, including antimicrobial, antiviral, and antineoplastic activities. The molecular mechanisms underlying these effects are multifaceted and often linked to the unique chemical properties of the nitro group.

Proposed Modes of Action at the Molecular and Subcellular Levels

The proposed modes of action for this compound and related compounds are diverse and target fundamental cellular processes.

Antimicrobial Effects: A primary proposed mechanism for the antimicrobial activity of nitroaromatic compounds is the generation of reactive nitrogen species following the reduction of the nitro group within the microbial cell. These reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to cell death nih.gov. For some antimicrobial agents, the mechanism involves the inhibition of essential enzymes, such as those involved in nucleic acid synthesis or cell wall formation mdpi.com.

Antiviral Effects: The antiviral activity of pyrimidine derivatives can be exerted through various mechanisms. Some analogues act as nucleoside inhibitors, interfering with viral DNA or RNA synthesis nih.govpharmacology2000.com. Others may inhibit viral entry into host cells or interfere with viral replication at different stages researchgate.net. For certain 5-substituted tubercidin (B1682034) analogues, significant activity against a range of RNA viruses has been observed, highlighting the potential of modifications at the C-5 position nih.gov.

Antineoplastic Effects: In the context of cancer, pyrimidine analogues can function as antimetabolites, disrupting the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells nih.govpharmacology2000.com. The anticancer activity of some pyrimidine derivatives has been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest mdpi.com.

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The biological effects of this compound are likely mediated through its interaction with key biological macromolecules.

Interaction with DNA: Following reductive activation, the resulting metabolites of nitroaromatic compounds can covalently bind to DNA nih.gov. This interaction can lead to DNA damage, strand breaks, and mutations, which contribute to the cytotoxic effects observed in microbial and cancer cells. Studies with 5-nitroimidazoles have shown that the reductive activation process is crucial for their DNA-damaging effects nih.gov. The interaction can be non-covalent as well, with some molecules intercalating between DNA base pairs, which can also disrupt DNA replication and transcription mdpi.commdpi.com. Research on pyrimidine-modified DNA has shown that substitutions at the C-5 position can significantly affect DNA-protein interactions, such as cleavage by restriction endonucleases nih.gov.

Interaction with Proteins: 5-Nitropyrimidine derivatives can also interact with various proteins, including enzymes that are critical for cellular function. The binding can be either covalent or non-covalent and can lead to the inhibition of enzymatic activity. For instance, some pyrimidine analogues are known to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acid precursors nih.gov. The binding of small molecules to proteins like bovine serum albumin (BSA) is also studied to understand their pharmacokinetic properties, and such interactions have been investigated for related nitro-containing compounds mdpi.com.

Bioreduction of the Nitro Group as a Potential Mechanism of Action

A central and well-established mechanism of action for nitroaromatic compounds is the bioreduction of the nitro group. This process is often a prerequisite for their biological activity, transforming the relatively inert parent compound into highly reactive cytotoxic species.

This activation is typically carried out by nitroreductase enzymes present in various organisms, including bacteria, protozoa, and even human cells, particularly under hypoxic conditions found in solid tumors nih.govresearchgate.netnih.gov. These enzymes catalyze the transfer of electrons to the nitro group, leading to the formation of a series of reactive intermediates, including the nitroso and hydroxylamine (B1172632) derivatives.

The reduction can proceed via a one-electron or a two-electron pathway. The one-electron reduction pathway can lead to the formation of a nitro anion radical, which in the presence of oxygen, can result in the generation of superoxide (B77818) radicals, leading to oxidative stress. The two-electron reduction pathway, often mediated by flavin-dependent nitroreductases, is considered a key activation step for many nitroaromatic prodrugs nih.gov. The resulting hydroxylamine metabolite is highly reactive and is believed to be the ultimate cytotoxic species that damages cellular macromolecules nih.gov.

The specificity of some nitroaromatic drugs for certain microorganisms or hypoxic tumor cells is attributed to the differential expression and activity of these nitroreductase enzymes researchgate.net.

Complexation Behavior with Metal Ions in Biological Contexts (e.g., MNPPAP analogue)

The interaction of bioactive molecules with metal ions is of significant interest in biological systems, as it can influence their mechanism of action, bioavailability, and toxicity. The complexation behavior of an analogue of this compound, namely 2-((4-Methyl-5-Nitro-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)propionic acid (MNPPAP), with various divalent metal ions has been investigated.

Potentiometric pH titrations in an aqueous solution were used to determine the stability constants of the 1:1 complexes formed between MNPPAP and several biologically relevant metal ions: Ca²⁺, Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ scirp.orgscirp.org. The stability of these binary M(MNPPAP) complexes is primarily determined by the basicity of the carboxyl and amino groups of the propionic acid moiety scirp.orgscirp.org.

The order of the stability constants for the M(MNPPAP) complexes was found to be: Ca²⁺ < Mg²⁺ > Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ scirp.orgscirp.org

This observed stability order generally follows the Irving-Williams series, which is a well-established trend for the stability of complexes of first-row transition metal ions.

Metal Ion (M²⁺)log KM(MNPPAP)
Ca²⁺2.75
Mg²⁺2.90
Mn²⁺2.85
Co²⁺4.01
Ni²⁺4.75
Cu²⁺6.65
Zn²⁺4.10

Data sourced from Sajadi et al. (2013) scirp.org.

The study demonstrated that in these complexes, the metal ion is coordinated to the carboxyl group. Furthermore, it was suggested that the metal ion is also capable of forming a macrochelate by interacting with the pyrimidine ring scirp.orgscirp.org. This indicates that MNPPAP can directly influence reaction mechanisms through its interactions with different metal ions via its various donor groups scirp.orgscirp.org.

Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Human Trial Data

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools for elucidating the roles of specific proteins and pathways in biological systems. The availability of a chemical probe allows for the study of a protein's function in a time- and concentration-dependent manner. nih.gov The pyrimidine (B1678525) core, a key feature of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine, is a privileged structure in the design of such probes, particularly for protein kinases.

Researchers have identified potent and selective inhibitors based on pyrimidine scaffolds through high-throughput screening and subsequent structure-based optimization. nih.gov For instance, the development of inhibitors for kinases like ERK5, a key integrator of cellular signal transduction, highlights the utility of pyrimidine-based compounds as probes to investigate cellular processes like proliferation, differentiation, and apoptosis. nih.gov Although direct research on 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine as a specific molecular probe is not extensively detailed in available literature, its structural motifs are common in compounds designed for this purpose. The core structure provides a rigid framework that can be systematically modified to achieve high potency and selectivity for a target protein, enabling its use to probe biological functions in preclinical models.

Scaffold for Combinatorial Library Design and High-Throughput Screening

Combinatorial chemistry coupled with high-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid synthesis and evaluation of large, diverse collections of compounds. ijirt.org The 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine structure is an excellent scaffold for creating focused compound libraries. The pyrimidine ring is a widely distributed component in natural products and approved drugs, making it an ideal modular scaffold for generating libraries with drug-like properties. nih.gov

The process involves using a core structure, or scaffold, and systematically adding different chemical building blocks to generate a large number of structurally related analogues. ijirt.org Pyrimidine scaffolds are particularly useful due to their synthetic tractability and the presence of multiple reaction sites that allow for diversification. nih.gov For example, nitrated dichloropyrimidine scaffolds, which are structurally related to 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine, have been used to construct DNA-encoded libraries (DELs) containing millions of members. nih.gov

These libraries can then be screened against biological targets to identify "hits"—compounds that exhibit a desired biological activity. biobide.com HTS automates this testing process, allowing for the evaluation of thousands to millions of compounds in a short period. ijirt.org The data from screening pyrimidine-based libraries can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective compounds. nih.gov

Table 1: Example of a Virtual Combinatorial Library Based on the Pyrimidine Scaffold This table is illustrative and demonstrates how a library could be designed around a core similar to 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine.

ScaffoldR1 GroupR2 GroupResulting Compound Class
2-substituted PyrimidinePyrrolidine (B122466)Nitro5-Nitro-2-(pyrrolidin-1-yl)pyrimidine Analogues
2-substituted PyrimidinePiperidineCyano5-Cyano-2-(piperidin-1-yl)pyrimidine Analogues
2-substituted PyrimidineMorpholineAmino5-Amino-2-morpholinopyrimidine Analogues
2-substituted PyrimidineAzetidineHalogen (Cl, Br)5-Halo-2-(azetidin-1-yl)pyrimidine Analogues

Lead Compound Identification and Optimization in Drug Discovery Research

A "lead" compound is a chemical starting point that has demonstrated potential during initial screening and requires optimization to enhance its drug-like properties. biobide.com The process of lead optimization focuses on refining the chemical structure to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while minimizing toxicity. coleparmer.comdanaher.com Pyrimidine derivatives are frequently identified as lead compounds in drug discovery programs targeting a wide array of diseases. nih.gov

The 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine scaffold incorporates several features beneficial for a lead compound. The pyrrolidine ring, a saturated heterocycle, offers a three-dimensional structure that can efficiently explore the pharmacophore space of a biological target. nih.govresearchgate.net The pyrimidine core is a known pharmacophore that can form crucial hydrogen bonds with protein targets. nih.gov The nitro group, an electron-withdrawing group, can influence the electronic properties of the molecule and participate in specific interactions within a binding site. nih.gov

During lead optimization, medicinal chemists systematically modify the lead structure. For the 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine scaffold, this could involve:

Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring to probe for additional binding interactions and improve properties like solubility. nih.gov

Replacement of the Nitro Group: Substituting the nitro group with other functional groups (e.g., cyano, amino, halogen) to modulate potency, selectivity, and metabolic stability. nih.gov

Modification of the Pyrimidine Core: Adding substituents to other positions on the pyrimidine ring to optimize target engagement.

This iterative process of design, synthesis, and testing aims to produce a preclinical candidate with an optimal balance of efficacy and safety properties. coleparmer.comdanaher.com

Table 2: Research Findings on Biologically Active Pyrimidine Derivatives This table summarizes general findings for the broader class of pyrimidine derivatives, which informs the potential of specific compounds like 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine in lead discovery.

Biological Target ClassResearch FindingPotential ApplicationReference
Protein KinasesPyrimidine scaffolds are key components of numerous kinase inhibitors.Oncology, Inflammatory Diseases nih.gov
Micro-organismsCertain substituted pyrimidines exhibit significant antibacterial and antifungal activity.Infectious Diseases nih.govasianpharmtech.com
Bromodomains (e.g., BRD4)Pyrimidine-based compounds have been identified as potent inhibitors of BRD4.Oncology nih.govmdpi.com
Various Enzymes & ReceptorsThe pyrimidine nucleus is a versatile scaffold for developing inhibitors and modulators for diverse targets.Multiple Therapeutic Areas nih.gov

Exploration in Agrochemical Research and Materials Science

The utility of pyrimidine derivatives extends beyond medicinal chemistry into agrochemical research and materials science. In agrochemicals, pyrazole (B372694) derivatives, which share some structural similarities with pyrimidines, have a long history of use as herbicides and pesticides. asianpharmtech.com The core heterocycle's ability to interact with biological targets in pests or weeds makes it a valuable scaffold for developing new crop protection agents. While specific research on 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine in this area is not prominent, the broader class of nitrated heterocycles is of interest. mdpi.com

In materials science, pyridine-based systems, close relatives of pyrimidines, are used in the development of dyes and catalysts. mdpi.com The nitrogen atoms in the heterocyclic ring can coordinate with metals, making them useful as ligands in catalysis. The electronic properties of the ring system, which can be tuned by substituents like the nitro group, are relevant for applications in dyes and electronic materials. The exploration of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidine in these fields is an area of potential future research, leveraging the compound's distinct chemical characteristics.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Enhanced Structural Diversity

Modern synthetic chemistry offers a powerful toolkit to generate a wide array of analogues of 5-Nitro-2-pyrrolidin-1-yl-pyrimidine, which is crucial for establishing robust structure-activity relationships (SAR).

Multicomponent Reactions (MCRs) : MCRs are one-pot processes where three or more reactants combine to form a complex product, offering efficiency and rapid library generation. Adapting MCR strategies could allow for the simultaneous introduction of diversity around the pyrimidine (B1678525) core.

Novel Condensation and Cyclization Reactions : The pyrimidine ring is often constructed through condensation reactions involving fragments like amidines, guanidine, or urea (B33335) with 1,3-dicarbonyl compounds. Research into new catalysts and reaction conditions for these classical methods, such as the Pinner synthesis, continues to expand their scope, enabling the use of more diverse and readily available starting materials.

Functionalization of the Pyrrolidine (B122466) Ring : The pyrrolidine moiety can be synthesized through various methods, including 1,3-dipolar cycloadditions. Future synthetic efforts could focus on creating derivatives with substitutions on the pyrrolidine ring to explore the impact of stereochemistry and steric bulk on biological activity.

Late-Stage Functionalization : Techniques that allow for the modification of the core pyrimidine structure after its initial synthesis are invaluable. These methods could be used to introduce different functional groups at various positions on the pyrimidine ring, systematically probing the electronic and steric requirements for optimal activity.

Table 1: Potential Synthetic Strategies for Structural Diversification
Synthetic ApproachRegion of ModificationPotential for DiversityExample Precursors/Reagents
Modified Pinner SynthesisPyrimidine CoreVariations in substituents at positions 4 and 6.Substituted 1,3-diketones, amidine hydrochlorides.
1,3-Dipolar CycloadditionPyrrolidine RingIntroduction of chirality and various substituents on the pyrrolidine ring.Azomethine ylides and substituted alkenes.
Nucleophilic Aromatic SubstitutionPyrimidine CoreReplacement of leaving groups (e.g., halogens) with diverse nucleophiles.Halogenated pyrimidines and various amines, thiols, or alcohols.
Cross-Coupling ReactionsPyrimidine CoreFormation of new carbon-carbon or carbon-heteroatom bonds.Aryl boronic acids, organostannanes with a halogenated pyrimidine precursor.

Advanced Computational Approaches for Predictive Design

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process by prioritizing compounds for synthesis and testing.

Molecular Docking and Dynamics : These methods can predict how this compound and its virtual derivatives bind to the active sites of specific biological targets. Molecular dynamics (MD) simulations, in particular, can provide insights into the stability of the ligand-protein complex over time.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : By building a computational model based on a set of known active and inactive molecules, 3D-QSAR can identify the key structural features required for biological activity. This information can guide the design of new, more potent analogues.

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. The resulting model can be used to screen large virtual libraries for new compounds with the desired features.

In Silico ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows for the early deselection of molecules with unfavorable pharmacokinetic profiles, saving time and resources.

Table 2: Workflow for Computational Predictive Design
StepComputational MethodObjectiveExpected Outcome
1. Target IdentificationLiterature Review, BioinformaticsSelect a relevant biological target (e.g., a protein kinase).3D structure of the target protein (e.g., from PDB).
2. Binding Site AnalysisMolecular DockingPredict the binding mode and affinity of the parent compound.A docked pose and estimated binding energy.
3. Virtual Library DesignCombinatorial Chemistry ToolsGenerate a library of virtual analogues based on synthetic feasibility.A set of 3D structures of potential derivatives.
4. Virtual ScreeningHigh-Throughput Virtual Screening (HTVS), 3D-QSARPrioritize compounds from the virtual library based on predicted activity.A ranked list of "hit" compounds for synthesis.
5. ADMET PredictionADMET SoftwareEvaluate the drug-like properties of the top-ranked hits.Selection of candidates with favorable predicted pharmacokinetics.

Exploration of Novel Biological Targets and Mechanistic Pathways

The structural motifs within this compound suggest a broad potential for biological activity. Pyrimidine derivatives are known anticancer, antimicrobial, and anti-inflammatory agents. Nitropyridines and other nitrated heterocycles have also shown diverse activities, including as enzyme inhibitors.

Future research should involve screening the compound and its newly synthesized analogues against a diverse panel of biological targets to uncover novel therapeutic applications.

Kinase Inhibition : Many pyrimidine-based drugs target protein kinases. Screening against panels of kinases involved in cancer (e.g., VEGFR-2, HER-2, EGFR) or inflammatory diseases could identify specific targets.

Antimicrobial Targets : The nitro group is a key feature in several antimicrobial drugs. Investigating the compound's activity against microbial enzymes, such as those involved in bacterial cell wall synthesis or DNA replication, could lead to new antibiotics or antifungals.

Novel Cancer Targets : Beyond kinases, emerging cancer targets like the ubiquitin E3 ligase or proteins involved in metabolic reprogramming could be explored.

Enzyme Inhibition : Other enzymes, such as urease or chymotrypsin, have been shown to be inhibited by nitropyridine derivatives and could be potential targets.

Table 3: Potential Biological Targets for Screening
Target ClassSpecific ExamplesTherapeutic AreaRationale
Protein KinasesVEGFR-2, EGFR, HER-2, LckOncology, ImmunologyPyrimidine core is a common kinase inhibitor scaffold.
Bacterial EnzymesDNA gyrase, Dihydrofolate reductaseInfectious DiseasesNitroaromatic compounds often possess antimicrobial properties.
Protozoal EnzymesTrypanothione reductaseParasitic DiseasesNitro drugs are used to treat trypanosomatid diseases.
Other EnzymesInducible Nitric Oxide Synthase (iNOS), UreaseInflammationNitropyrimidine derivatives have shown inhibitory activity.

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly processing vast amounts of chemical and biological data to design novel molecules and predict their properties.

Generative Models : AI can be used to design entirely new molecules. By training generative models on large datasets of known active compounds, AI algorithms can propose novel this compound derivatives that are predicted to have high activity and favorable drug-like properties.

Predictive Modeling : ML models can be developed to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds before they are synthesized. This allows researchers to focus their efforts on the most promising candidates.

Automated Synthesis Planning : AI can also assist in planning the synthesis of designed molecules by proposing efficient reaction pathways, a process known as retrosynthesis.

Accelerating the DMTA Cycle : The integration of AI can automate and accelerate the entire Design-Make-Test-Analyze (DMTA) cycle in drug discovery, leading to a more efficient and cost-effective process.

Table 4: Role of AI/ML in the Compound Design Workflow
PhaseAI/ML ApplicationFunctionBenefit
DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Propose novel molecular structures with desired properties.Exploration of a vast chemical space for innovative scaffolds.
MakeRetrosynthesis Prediction ModelsSuggest optimal and efficient synthetic routes for target molecules.Reduces time and cost of chemical synthesis.
Test (Predict)Deep Learning, Random Forest ModelsPredict biological activity (e.g., IC50) and ADMET properties.Prioritizes compounds for physical testing, reducing experimental burden.
AnalyzeData Mining, Pattern RecognitionIdentify complex structure-activity relationships from experimental data.Provides deeper insights to inform the next design cycle.

Q & A

Basic: What synthetic strategies are recommended for 5-Nitro-2-pyrrolidin-1-yl-pyrimidine, and how is its purity validated?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) on a pre-functionalized pyrimidine core. For example:

Start with 2-chloro-5-nitropyrimidine.

React with pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to substitute the chloride at position 2 .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Validation:

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, as in ) and acetonitrile (70:30) to assess purity (>98%).
  • NMR : Confirm substitution patterns (e.g., absence of residual chloride at δ 7.5–8.5 ppm in ¹H NMR).
  • Mass spectrometry : Verify molecular ion peak ([M+H]⁺ expected at m/z 223.2).

Advanced: How does steric hindrance from the pyrrolidine group influence regioselectivity in further functionalization?

Answer:
The pyrrolidine ring at position 2 creates steric bulk, directing electrophilic attacks to the less hindered positions (e.g., position 4 or 6 on the pyrimidine ring). Methodological approaches include:

  • Computational modeling : Use density functional theory (DFT) to map electrostatic potential surfaces and predict reactive sites .
  • Experimental validation : Perform bromination or nitration reactions under controlled conditions and analyze regioselectivity via LC-MS and NOESY NMR.
  • Case study : In analogous compounds (e.g., 2-picolylchloride derivatives), steric effects reduce substitution efficiency at adjacent positions by ~40% .

Basic: What stability challenges arise during storage of this compound, and how are they managed?

Answer:

  • Challenges : Nitro groups are prone to photodegradation; pyrrolidine may oxidize under humid conditions.
  • Mitigation :
    • Store in amber vials at –20°C under inert gas (N₂ or Ar).
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., nitro-reduction to amine or ring-opening byproducts) .
    • Use stabilizers like BHT (0.1% w/w) in solid-state storage.

Advanced: What mechanistic insights explain contradictory reactivity of the nitro group in catalytic hydrogenation versus photochemical reduction?

Answer:

  • Catalytic hydrogenation (H₂/Pd-C) : The nitro group reduces to an amine (–NH₂), but over-reduction may fragment the pyrimidine ring. Optimal conditions: 30 psi H₂, ethanol solvent, 6-hour reaction time (yields ~65% amine product).
  • Photochemical reduction (UV/Zn-Hg) : Selective nitro-to-hydroxylamine (–NHOH) conversion occurs without ring degradation. Monitor via in-situ IR spectroscopy for intermediate detection .
  • Contradiction resolution : The pyrrolidine group stabilizes the ring during photochemical reactions but increases steric strain under high-pressure hydrogenation, favoring side reactions.

Basic: What spectroscopic techniques differentiate this compound from its positional isomers?

Answer:

  • ¹³C NMR : The nitro group at position 5 deshields adjacent carbons (C4 and C6 resonate at δ 150–155 ppm). Positional isomers (e.g., 4-nitro derivatives) show distinct shifts.
  • IR spectroscopy : Asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric stretching at 1345 cm⁻¹ confirm nitro group placement .
  • X-ray crystallography : Resolve crystal packing to confirm substitution geometry (e.g., dihedral angle between pyrrolidine and pyrimidine planes).

Advanced: How can computational docking predict the binding affinity of this compound to kinase targets?

Answer:

  • Methodology :
    • Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* level).
    • Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2).
    • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns.
  • Case study : In pyrido[1,2-a]pyrimidinones, nitro groups enhance hydrogen bonding with Lys45 and Asp86 residues, improving predicted IC₅₀ by ~20% .

Basic: What safety protocols are critical when handling this compound in aqueous solutions?

Answer:

  • Hazards : Nitro compounds may release NOx gases under acidic or high-temperature conditions.
  • Protocols :
    • Work in a fume hood with nitrile gloves and splash goggles.
    • Neutralize waste with 10% NaHCO₃ before disposal.
    • Avoid metal catalysts (e.g., Fe³⁺) to prevent unintended redox reactions .

Advanced: How do solvent polarity and pH affect the tautomeric equilibrium of this compound?

Answer:

  • Tautomers : Nitro (dominant in nonpolar solvents) vs. aci-nitro (favored in polar protic solvents).
  • Methodology :
    • Use UV-Vis spectroscopy (λmax shifts from 320 nm to 290 nm in methanol vs. hexane).
    • Calculate tautomeric ratios via ¹H NMR in D₂O vs. DMSO-d6 (pD adjustment with DCl/NaOD) .
    • Computational : PCM solvent models in Gaussian09 predict a 70:30 nitro:aci-nitro ratio in water at pH 7.

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